molecular formula C21H18O7 B1248244 6-O-methylnidurufin

6-O-methylnidurufin

Cat. No.: B1248244
M. Wt: 382.4 g/mol
InChI Key: QZGXXZPRJHSVTD-QKVFXAPYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-O-methylnidurufin is a natural product found in Penicillium chrysogenum with data available.

Scientific Research Applications

Antibacterial and Brine Shrimp Lethality

6-O-methylnidurufin, as part of the secondary metabolites obtained from the marine brown alga-derived endophytic fungus Aspergillus versicolor, has shown notable antibacterial activities against Escherichia coli and Staphylococcus aureus. Additionally, these compounds exhibited lethal effects against brine shrimp (Artemia salina), indicating potential bioactivity in marine biology and pharmaceutical research (Miao, Li, Liu, Cichewicz, & Ji, 2012).

Phytotoxic and Antifungal Effects

Research on Penicillium purpurogenum has identified this compound among other metabolites. These compounds have demonstrated phytotoxic effects on radish seedlings and moderate inhibitory effects on the growth of Botrytis cinerea, a plant pathogen. This suggests potential applications in agricultural research and fungicide development (Li, Wei, Pan, Gao, & Tian, 2014).

Cytotoxicity in Cancer Research

A new anthraquinone derivative, closely related to this compound, was isolated from the gorgonian-derived fungus Aspergillus sp. This compound exhibited significant cytotoxic activity against human cancer cell lines K562 and HL-60, implying potential applications in cancer research and chemotherapy drug development (Chen, Shao, Kong, She, & Wang, 2014).

Properties

Molecular Formula

C21H18O7

Molecular Weight

382.4 g/mol

IUPAC Name

(1S,17S)-3,9-dihydroxy-7-methoxy-17-methyl-16,21-dioxapentacyclo[15.3.1.02,15.04,13.06,11]henicosa-2(15),3,6(11),7,9,13-hexaene-5,12-dione

InChI

InChI=1S/C21H18O7/c1-21-5-3-4-12(27-21)17-14(28-21)8-11-16(20(17)25)19(24)15-10(18(11)23)6-9(22)7-13(15)26-2/h6-8,12,22,25H,3-5H2,1-2H3/t12-,21-/m0/s1

InChI Key

QZGXXZPRJHSVTD-QKVFXAPYSA-N

Isomeric SMILES

C[C@]12CCC[C@H](O1)C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5OC)O

Canonical SMILES

CC12CCCC(O1)C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5OC)O

Synonyms

8-O-methylaverufin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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